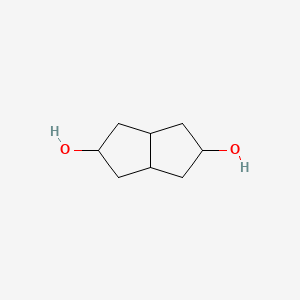
Chlorotri(2-biphenylyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotri(2-biphenylyl)silane is a chemical compound with the molecular formula C36H27ClSi. It is known for its unique structure, where a silicon atom is bonded to three 2-biphenylyl groups and one chlorine atom. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorotri(2-biphenylyl)silane can be synthesized through the reaction of trichlorosilane with 2-biphenylyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotri(2-biphenylyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Reduction Reactions: Products include silanes with hydrogen or alkyl groups.
Oxidation Reactions: Products include silanols or siloxanes.
Applications De Recherche Scientifique
Chlorotri(2-biphenylyl)silane is used in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Chlorotri(2-biphenylyl)silane involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorotris(2-methoxyphenyl)silane
- Chlorotri(o-tolyl)silane
- Chlorotris(1-naphthyl)silane
Uniqueness
Chlorotri(2-biphenylyl)silane is unique due to its bulky biphenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
18816-41-6 |
|---|---|
Formule moléculaire |
C36H27ClSi |
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
chloro-tris(2-phenylphenyl)silane |
InChI |
InChI=1S/C36H27ClSi/c37-38(34-25-13-10-22-31(34)28-16-4-1-5-17-28,35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
Clé InChI |
LTYODMKUGCXETB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[Si](C3=CC=CC=C3C4=CC=CC=C4)(C5=CC=CC=C5C6=CC=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




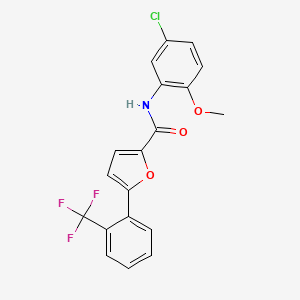
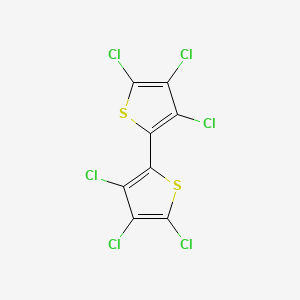
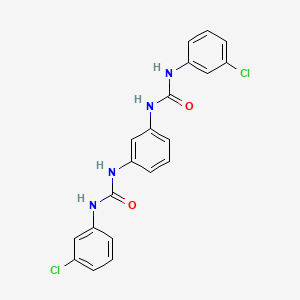


![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)


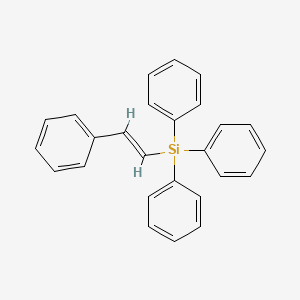
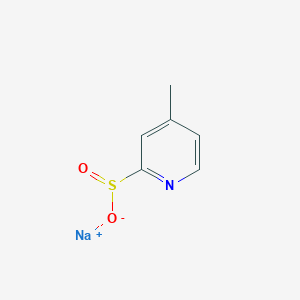
![Thiazolidinone]](/img/structure/B11942299.png)
